30-Fold Lower Brain Penetration vs. Selinexor: Direct Comparative Pharmacokinetics
Eltanexor exhibits markedly reduced brain penetration compared to the first-generation XPO1 inhibitor selinexor (KPT-330). In a multi-species pharmacokinetic study, the brain-to-plasma ratio of eltanexor was 0.19 in mouse, 0.22 in rat, and <0.02 in monkey at 2 hours post-dose, whereas selinexor displayed ratios of 0.71, 0.72, and a substantially higher value respectively [1]. This represents an approximately 30-fold reduction in brain exposure for eltanexor relative to selinexor .
| Evidence Dimension | Brain-to-Plasma Ratio |
|---|---|
| Target Compound Data | Mouse: 0.19; Rat: 0.22; Monkey: <0.02 |
| Comparator Or Baseline | Selinexor (KPT-330): Mouse: 0.71; Rat: 0.72 |
| Quantified Difference | ~30-fold lower brain exposure |
| Conditions | Oral administration in mouse (5 mg/kg), rat (5 mg/kg), and monkey (10 mg/kg); brain and plasma concentrations measured at 2 hours post-dose |
Why This Matters
Reduced CNS penetration correlates with attenuation of anorexia and weight loss, enabling daily dosing regimens that are not feasible with selinexor.
- [1] Hing ZA, et al. Next-generation XPO1 inhibitor shows improved efficacy and in vivo tolerability in hematological malignancies. Leukemia. 2016;30(12):2364-2372. Table 1. View Source
